molecular formula C12H19ClN2O2S B3027637 2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride CAS No. 1353951-47-9

2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride

Cat. No.: B3027637
CAS No.: 1353951-47-9
M. Wt: 290.81
InChI Key: OYTFTRQHBAPAMC-UHFFFAOYSA-N
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Description

2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride is a piperazine derivative characterized by a methyl group at the 2-position of the piperazine ring and a meta-tolylsulfonyl (m-toluenesulfonyl) substituent at the 1-position. Its molecular formula is C₁₂H₁₉ClN₂O₂S, with a molecular weight of 290.81 g/mol . Piperazine derivatives are widely studied for their pharmacological and industrial applications, including use as intermediates in drug synthesis and ligands in coordination chemistry .

Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-4-3-5-12(8-10)17(15,16)14-7-6-13-9-11(14)2;/h3-5,8,11,13H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTFTRQHBAPAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CC(=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353951-47-9
Record name Piperazine, 2-methyl-1-[(3-methylphenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353951-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride typically involves the reaction of 2-methylpiperazine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability (Mass Loss)
2-Methyl-1-(m-tolylsulfonyl)piperazine HCl C₁₂H₁₉ClN₂O₂S 290.81 m-Tolylsulfonyl, 2-methyl Not reported
1-(5-Chloro-2-methoxyphenyl)piperazine HCl C₁₁H₁₆Cl₂N₂O 263.16 5-Chloro-2-methoxyphenyl Not reported
Piperazine dihydrochloride C₄H₁₂Cl₂N₂ 167.06 None (parent compound) 13.90% (25–190°C)
Piperazine hydrochloride C₄H₁₀Cl₂N₂ 155.04 None (mono-HCl salt) 5.08% (25–140°C)
HBK14 (Example HBK series) C₂₃H₃₁ClN₂O₃ 428.96 2,6-Dimethylphenoxy, 2-methoxyphenyl Not reported

Key Observations :

  • The m-tolylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance thermal stability compared to unsubstituted piperazine salts .
  • Chlorine or methoxy substituents on the aryl ring (e.g., 1-(5-Chloro-2-methoxyphenyl)piperazine HCl) reduce molecular weight but may alter solubility and bioactivity .
  • Piperazine dihydrochloride exhibits higher hygroscopicity and thermal mass loss than the mono-HCl salt, likely due to additional water content .

Challenges :

  • Di-alkylation/acylation : A common issue in piperazine chemistry, mitigated by using in situ-generated piperazine hydrochloride to block one nitrogen .
  • Steric Effects : Bulky substituents (e.g., m-tolylsulfonyl) may slow reaction kinetics but improve regioselectivity .

Key Insights :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., chloro, methyl) on the aryl ring enhance antibacterial potency. For example, 1-(4-chlorophenyl)-1-propyl piperazine shows excellent activity against S. aureus .
  • Receptor Selectivity : Piperazine derivatives with methoxy or dichlorophenyl groups (e.g., HBK14) exhibit sigma receptor affinity, influencing dopamine release .
  • Toxicity Considerations : Piperazine dihydrochloride forms mutagenic N-nitroso compounds upon nitrosation, whereas the target compound’s sulfonyl group may reduce such reactivity .

Thermal and Chemical Stability

  • The m-tolylsulfonyl group likely stabilizes the target compound against thermal degradation compared to unsubstituted piperazine salts. Piperazine hydrochloride loses 5.08% mass below 140°C, while dihydrochloride loses 13.90% up to 190°C due to water evaporation .
  • Sulfonamides generally exhibit higher melting points and lower hygroscopicity than amine salts, suggesting improved shelf life for the target compound .

Biological Activity

2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, exploring its mechanisms of action, and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common motif in pharmacologically active compounds. The presence of the m-tolylsulfonyl group enhances its solubility and bioactivity.

Property Value
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Solubility Soluble in water and organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Similar compounds have been shown to affect:

  • Pim Kinases : These kinases are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects against diseases such as cancer and infections .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:

  • HeLa Cells : Induction of apoptosis was observed, with IC₅₀ values indicating effective cytotoxicity.
  • FaDu Hypopharyngeal Tumor Cells : Exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although further research is required to quantify these effects.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound against several human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Results : Significant reduction in cell viability with an observed increase in apoptotic markers.
Cell Line IC₅₀ (µM) Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings were as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the key structural features and functional groups of 2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride that influence its reactivity in synthetic pathways?

The compound contains a piperazine ring substituted with a methyl group at position 2 and a meta-tolylsulfonyl group at position 1. The sulfonyl group acts as a strong electron-withdrawing moiety, influencing nucleophilic substitution reactivity, while the methyl group introduces steric effects. These features are critical in designing reactions for further functionalization, such as alkylation or coupling reactions. Characterization via HPLC and mass spectrometry confirms structural integrity .

Q. What common impurities arise during synthesis, and how can they be detected?

Impurities include unreacted starting materials (e.g., piperazine derivatives), byproducts from incomplete sulfonylation, and degradation products. Reverse-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases effectively separates these impurities. Forced degradation studies under acidic/alkaline conditions help identify stability-related byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors; work in a fume hood. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from incompatible substances like strong oxidizers. Refer to Safety Data Sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the m-tolylsulfonyl group during synthesis?

Key parameters include temperature control (70–90°C), stoichiometric excess of m-toluenesulfonyl chloride, and use of a polar aprotic solvent (e.g., DMF or DCM). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What chromatographic methods are most effective for resolving enantiomeric or diastereomeric impurities in this compound?

Chiral stationary phases (e.g., cellulose-based columns) paired with acetonitrile/ammonium acetate buffers in RP-LC enable enantiomeric separation. For diastereomers, gradient elution with cyanopropyl-bonded columns improves resolution. Validate methods using spiked impurity standards .

Q. How should researchers address discrepancies in reported yield coefficients during scale-up?

Analyze batch-specific variables: catalyst purity, solvent dryness, and reaction time. For example, incomplete removal of methylpiperazine intermediates (as seen in olanzapine synthesis) can reduce yields. Implement in-process controls (IPC) like mid-reaction sampling and adjust stoichiometry dynamically .

Q. What forced degradation pathways are relevant for stability studies of this compound?

Expose the compound to hydrolytic (acidic/alkaline), oxidative (H₂O₂), and photolytic stress. Degradation products may include desulfonylated piperazine or oxidized tolyl groups. Use LC-MS to identify degradation markers and establish stability-indicating methods .

Q. How does the compound behave under varying pH conditions in aqueous solutions?

The hydrochloride salt exhibits high solubility in water (≥50 mg/mL at pH 3–5). At alkaline pH (>8), deprotonation of the piperazine ring reduces solubility, forming precipitates. Stability decreases above pH 7 due to sulfonamide hydrolysis. Use buffered solutions (pH 4–6) for long-term storage .

Q. What catalytic applications are plausible for derivatives of this compound in organic synthesis?

The sulfonamide group can act as a directing group in transition-metal-catalyzed C–H activation reactions. Derivatives have shown potential as ligands in asymmetric catalysis. Explore coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

Q. What alternative synthetic routes exist for piperazine ring formation in this compound?

Cyclocondensation of β,β'-dihalogenated diethylammonium salts with substituted anilines offers a catalyst-free route in aqueous media. This method minimizes side reactions compared to traditional alkylation approaches. Validate product identity via ¹H NMR and IR spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride
Reactant of Route 2
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2-Methyl-1-(m-tolylsulfonyl)piperazine hydrochloride

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